molecular formula C9H9ClN2O3 B13907547 2-Chloro-6-tetrahydrofuran-2-YL-pyrimidine-4-carboxylic acid

2-Chloro-6-tetrahydrofuran-2-YL-pyrimidine-4-carboxylic acid

Katalognummer: B13907547
Molekulargewicht: 228.63 g/mol
InChI-Schlüssel: ZHUCTYAUHGQJHA-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-Chloro-6-tetrahydrofuran-2-YL-pyrimidine-4-carboxylic acid is a heterocyclic compound that features a pyrimidine ring substituted with a chloro group and a tetrahydrofuran moiety

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-6-tetrahydrofuran-2-YL-pyrimidine-4-carboxylic acid typically involves the condensation of appropriate starting materials followed by cyclization and substitution reactions. One common method involves the reaction of a pyrimidine derivative with a chloro-substituted tetrahydrofuran under controlled conditions to yield the desired product .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Analyse Chemischer Reaktionen

Types of Reactions

2-Chloro-6-tetrahydrofuran-2-YL-pyrimidine-4-carboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups, while oxidation and reduction reactions can modify the oxidation state of the compound .

Wirkmechanismus

The mechanism of action of 2-Chloro-6-tetrahydrofuran-2-YL-pyrimidine-4-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The exact pathways and molecular targets involved depend on the specific application and context of use .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

2-Chloro-6-tetrahydrofuran-2-YL-pyrimidine-4-carboxylic acid is unique due to the presence of both the chloro and tetrahydrofuran substituents, which confer distinct chemical and biological properties.

Eigenschaften

Molekularformel

C9H9ClN2O3

Molekulargewicht

228.63 g/mol

IUPAC-Name

2-chloro-6-(oxolan-2-yl)pyrimidine-4-carboxylic acid

InChI

InChI=1S/C9H9ClN2O3/c10-9-11-5(7-2-1-3-15-7)4-6(12-9)8(13)14/h4,7H,1-3H2,(H,13,14)

InChI-Schlüssel

ZHUCTYAUHGQJHA-UHFFFAOYSA-N

Kanonische SMILES

C1CC(OC1)C2=CC(=NC(=N2)Cl)C(=O)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.